4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

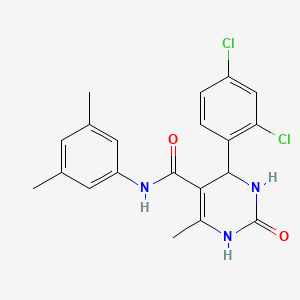

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide moiety. Its structure includes:

- A 4-(2,4-dichlorophenyl) group at position 4 of the tetrahydropyrimidine ring, introducing electron-withdrawing chlorine substituents.

- An N-(3,5-dimethylphenyl) substituent on the carboxamide, contributing steric bulk and lipophilicity.

- A 6-methyl group and 2-oxo functional group on the tetrahydropyrimidine scaffold.

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O2/c1-10-6-11(2)8-14(7-10)24-19(26)17-12(3)23-20(27)25-18(17)15-5-4-13(21)9-16(15)22/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOUACWRYWMRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)Cl)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dichlorobenzaldehyde with 3,5-dimethylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine core. Finally, the carboxamide group is introduced through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydropyrimidine Carboxamides

*Estimated based on chlorinated analogs .

†Calculated using fragment-based methods.

‡Lower logP due to thioxo group’s polarity .

Impact of Structural Variations

A. 4-Phenyl Substituents

- Electron-withdrawing groups (e.g., Cl): Enhance metabolic stability but reduce solubility. The target compound’s 2,4-dichlorophenyl group likely increases logP (~3.5) compared to dimethylaminophenyl analogs (logP ~2.9) .

- Ethoxy groups : Introduce moderate polarity (e.g., ’s compound with logP ~3.8) but may improve membrane permeability .

B. Carboxamide-Attached Phenyl Group

C. 2-Oxo vs. 2-Thioxo

- 2-Thioxo (e.g., ): Lowers logP by ~0.2–0.4 units due to increased polarity and hydrogen-bond acceptor capacity .

Biological Activity

The compound 4-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H19Cl2N3O

- Molecular Weight : 420.4 g/mol

- IUPAC Name : this compound

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives against various viruses. Notably:

- Mechanism : Compounds derived from the tetrahydropyrimidine scaffold have been shown to act as capsid assembly modulators for the Hepatitis B virus (HBV). These compounds induce core protein dimers to assemble empty capsids, thereby preventing viral DNA synthesis .

- Efficacy : A study reported a submicromolar effective concentration (EC50) against HBV with low cytotoxicity (>50 μM), indicating a favorable therapeutic index .

Antidiabetic Activity

The compound has also been explored for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor:

- Mechanism : DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels and improving glycemic control. The synthesized derivatives showed promising results in inhibiting DPP-IV activity in vitro and demonstrated significant antidiabetic effects in vivo .

- Pharmacokinetics : The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of these compounds indicated favorable properties for drug development, including optimal lipophilicity and compliance with Lipinski's Rule of Five .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Efficacy (EC50) | Reference |

|---|---|---|---|

| Antiviral (HBV) | Capsid assembly modulation | Submicromolar | |

| Antidiabetic (DPP-IV) | Enzyme inhibition | Not specified |

Case Study: Antiviral Efficacy Against HBV

In a study focusing on the antiviral properties of tetrahydropyrimidine derivatives:

- Objective : To evaluate the antiviral efficacy against HBV.

- Results : Compound 27 (analogous to the target compound) demonstrated significant antiviral effects by disrupting the assembly of viral capsids .

Case Study: DPP-IV Inhibition

A separate investigation into DPP-IV inhibitors highlighted:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tetrahydropyrimidine derivatives like this compound, and how do substituents influence reaction efficiency?

- Answer : Multi-step synthetic routes, such as tandem Knoevenagel-Michael reactions followed by intramolecular cyclization, are widely used for tetrahydropyrimidine scaffolds . Substituents like 2,4-dichlorophenyl and 3,5-dimethylphenyl groups can sterically hinder reaction intermediates, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysts) to achieve yields >70% . For example, electron-withdrawing chloro groups may slow nucleophilic addition steps but improve crystallinity for structural validation .

Q. How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Answer :

NMR : Compare experimental and NMR shifts with computed spectra (DFT) to confirm regioselectivity and substituent positions .

X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by analyzing bond lengths and angles (e.g., C=O vs. C–O in pyrimidine rings) . For instance, monoclinic crystal systems (space group ) with are common for similar derivatives .

HRMS : Ensure molecular ion peaks align with theoretical values within ±2 ppm error .

Advanced Research Questions

Q. What strategies address contradictory data between spectroscopic and crystallographic results in regioselective alkylation studies?

- Answer : Contradictions often arise from dynamic equilibria in solution (NMR) vs. static solid-state (X-ray) structures. To resolve discrepancies:

Perform variable-temperature NMR to detect tautomerism or conformational flexibility .

Use computational models (e.g., DFT or MD simulations) to predict dominant forms in solution .

Cross-validate with alternative techniques like IR spectroscopy (e.g., carbonyl stretching frequencies at ~1700 cm) .

Q. How can regioselectivity be controlled during alkylation or sulfonation of the tetrahydropyrimidine core?

- Answer :

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) direct alkylation to less hindered sites (e.g., S-atom in thioether formation) .

- Electronic Effects : Electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) enhance electrophilic reactivity at electron-rich positions (e.g., N1 vs. N3) .

- Catalysis : Use phase-transfer catalysts or ionic liquids to improve selectivity in biphasic systems .

Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental data?

- Answer :

Docking Studies : Model interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen-bonding motifs (e.g., pyrimidine C=O with active-site residues) .

QSAR : Correlate substituent descriptors (Hammett σ, log) with antimicrobial activity. For example, chloro groups enhance lipophilicity, improving membrane permeability .

MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.